molecular formula C29H27BrN2O7 B11674471 (5Z)-5-{3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5Z)-5-{3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11674471
M. Wt: 595.4 g/mol
InChI Key: XPLLSAYSABHSEG-UCQKPKSFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-5-({3-BROMO-4-[2-(3,4-DIMETHYLPHENOXY)ETHOXY]-5-METHOXYPHENYL}METHYLIDENE)-1-(4-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound characterized by its unique structure, which includes bromine, methoxy, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({3-BROMO-4-[2-(3,4-DIMETHYLPHENOXY)ETHOXY]-5-METHOXYPHENYL}METHYLIDENE)-1-(4-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multiple steps, including the formation of intermediate compoundsThe final step involves the formation of the diazinane ring under controlled conditions, such as specific temperatures and pH levels .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-({3-BROMO-4-[2-(3,4-DIMETHYLPHENOXY)ETHOXY]-5-METHOXYPHENYL}METHYLIDENE)-1-(4-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Halogenating agents: Chlorine, bromine

    Nucleophiles: Ammonia, hydroxide ions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (5Z)-5-({3-BROMO-4-[2-(3,4-DIMETHYLPHENOXY)ETHOXY]-5-METHOXYPHENYL}METHYLIDENE)-1-(4-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Properties

Molecular Formula

C29H27BrN2O7

Molecular Weight

595.4 g/mol

IUPAC Name

(5Z)-5-[[3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxyphenyl]methylidene]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C29H27BrN2O7/c1-17-5-8-22(13-18(17)2)38-11-12-39-26-24(30)15-19(16-25(26)37-4)14-23-27(33)31-29(35)32(28(23)34)20-6-9-21(36-3)10-7-20/h5-10,13-16H,11-12H2,1-4H3,(H,31,33,35)/b23-14-

InChI Key

XPLLSAYSABHSEG-UCQKPKSFSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)OCCOC2=C(C=C(C=C2Br)/C=C\3/C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)OC)OC)C

Canonical SMILES

CC1=C(C=C(C=C1)OCCOC2=C(C=C(C=C2Br)C=C3C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)OC)OC)C

Origin of Product

United States

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